molecular formula C11H20F2N2O2 B581643 Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate CAS No. 1303973-22-9

Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B581643
CAS No.: 1303973-22-9
M. Wt: 250.29
InChI Key: WYFLAUNQWVXXHB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with an aminomethyl group and two fluorine atoms The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and stability to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Aminomethyl Group: This can be done through reductive amination or other suitable methods.

    Addition of the Tert-butyl Group: The tert-butyl group is introduced via tert-butyl chloroformate in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can target the piperidine ring or the aminomethyl group, potentially forming secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Imines, amides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and receptor binding due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

  • Tert-butyl 4-amino-1-piperidinecarboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Comparison: Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of both the aminomethyl group and the difluorinated piperidine ring. This combination provides distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, which are not present in the similar compounds listed above.

Biological Activity

Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS No. 1303973-22-9) is a synthetic organic compound characterized by a piperidine ring with a unique substitution pattern, including an aminomethyl group and two fluorine atoms. This structural configuration enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C₁₁H₂₀F₂N₂O₂
  • Molecular Weight: 250.29 g/mol
  • Boiling Point: Not available
  • Purity: ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms may enhance binding affinity and metabolic stability, which are critical for drug design.

Enzyme Inhibition

Research indicates that this compound may serve as an intermediate in the synthesis of Jak3 inhibitors, which are significant in treating autoimmune diseases and certain cancers. The inhibition of Janus kinase 3 (Jak3) can modulate immune responses, making it a valuable target in therapeutic applications.

Receptor Binding Studies

Studies have demonstrated that the compound can interact with specific receptors, potentially influencing neurotransmission and other physiological processes. Its unique structure allows it to be explored in the context of neuropharmacology .

Case Studies

  • Jak3 Inhibitor Development
    • Objective: To evaluate the efficacy of this compound as a building block for Jak3 inhibitors.
    • Methodology: Synthesis and biological testing were conducted to assess the compound's inhibitory effects on Jak3.
    • Findings: The compound showed promising results in modulating Jak3 activity, suggesting its potential for further development into therapeutic agents.
  • Neuropharmacological Applications
    • Objective: Investigate the interaction of the compound with neurotransmitter receptors.
    • Methodology: Binding assays were performed to determine affinity for various receptor types.
    • Findings: The compound exhibited selective binding characteristics that could be leveraged for developing treatments for neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Tert-butyl 4-amino-1-piperidinecarboxylatePiperidine ring without fluorineModerate enzyme inhibition
Tert-butyl (3,3-difluoropiperidin-4-yl)carbamateSimilar piperidine structureLimited receptor interaction
Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylateOne fluorine atomReduced binding affinity compared to difluorinated variant

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFLAUNQWVXXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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